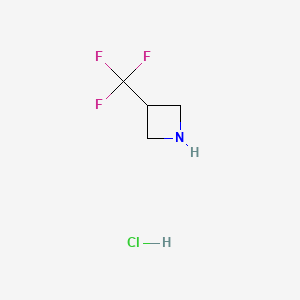

3-(Trifluoromethyl)Azetidine hydrochloride

Beschreibung

BenchChem offers high-quality 3-(Trifluoromethyl)Azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)Azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3N.ClH/c5-4(6,7)3-1-8-2-3;/h3,8H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIWJBSPWANURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40712438 | |

| Record name | 3-(Trifluoromethyl)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221272-90-7 | |

| Record name | Azetidine, 3-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(Trifluoromethyl)azetidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(trifluoromethyl)azetidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the commercially available N-Boc-3-azetidinone and proceeds through a three-step sequence involving trifluoromethylation, deoxygenation, and deprotection with concurrent salt formation. This guide offers detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 3-(trifluoromethyl)azetidine hydrochloride is strategically designed in three key stages, starting from the readily accessible N-Boc-3-azetidinone. The core of this strategy involves the introduction of the trifluoromethyl group at the 3-position, followed by the removal of the resulting hydroxyl group, and culminating in the deprotection of the azetidine nitrogen and formation of the hydrochloride salt.

Caption: Overall synthetic workflow for 3-(trifluoromethyl)azetidine hydrochloride.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine

This step involves the nucleophilic trifluoromethylation of N-Boc-3-azetidinone using trifluoromethyltrimethylsilane (TMSCF₃) as the trifluoromethyl source.

Reaction Scheme:

Caption: Trifluoromethylation of N-Boc-3-azetidinone.

Procedure:

-

To a solution of N-Boc-3-azetidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 equiv).

-

Slowly add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0.1 equiv) dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine.

| Parameter | Value |

| Starting Material | N-Boc-3-azetidinone |

| Key Reagents | TMSCF₃, TBAF |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 70-85% |

| Purity | >95% after chromatography |

Step 2: Deoxygenation of N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine

This step utilizes a Barton-McCombie deoxygenation reaction to remove the tertiary hydroxyl group. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate), which is then reduced.

Reaction Scheme:

Caption: Barton-McCombie deoxygenation of the tertiary alcohol.

Procedure:

Part A: Formation of the Xanthate Intermediate

-

To a stirred suspension of sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine (1.0 equiv) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add carbon disulfide (CS₂, 1.5 equiv) dropwise and stir for an additional 2 hours at room temperature.

-

Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.5 equiv).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to give the crude xanthate intermediate, which can be used in the next step without further purification.

Part B: Reductive Cleavage of the Xanthate

-

Dissolve the crude xanthate intermediate in toluene under an inert atmosphere.

-

Add tributyltin hydride (Bu₃SnH, 1.5 equiv) and azobisisobutyronitrile (AIBN, 0.2 equiv).

-

Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(trifluoromethyl)azetidine. Note: Tin byproducts can be challenging to remove. Treatment of the crude product with a solution of potassium fluoride (KF) in methanol can precipitate the tin salts, which can then be removed by filtration.

| Parameter | Value |

| Key Reagents | NaH, CS₂, MeI, Bu₃SnH, AIBN |

| Solvents | Anhydrous THF, Toluene |

| Temperature | 0 °C to reflux |

| Reaction Time | ~14 hours (two stages) |

| Typical Yield | 50-70% over two steps |

| Purity | >95% after chromatography |

Step 3: Deprotection and Formation of 3-(Trifluoromethyl)azetidine Hydrochloride

The final step involves the acidic removal of the Boc protecting group and the formation of the hydrochloride salt.

Reaction Scheme:

Caption: Boc deprotection and hydrochloride salt formation.

Procedure:

-

Dissolve N-Boc-3-(trifluoromethyl)azetidine (1.0 equiv) in dichloromethane (CH₂Cl₂).

-

Add a solution of hydrogen chloride in 1,4-dioxane (4 M, 5.0 equiv) at room temperature.

-

Stir the reaction mixture for 2-4 hours at room temperature. The product may precipitate out of the solution.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to afford 3-(trifluoromethyl)azetidine hydrochloride as a solid.

| Parameter | Value |

| Key Reagent | HCl in 1,4-Dioxane (4M) |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

| Purity | >98% |

Quantitative Data Summary

The following table summarizes the expected quantitative data for the overall synthesis of 3-(trifluoromethyl)azetidine hydrochloride.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | Trifluoromethylation | N-Boc-3-azetidinone | N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine | 70-85 |

| 2 | Deoxygenation | N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine | N-Boc-3-(trifluoromethyl)azetidine | 50-70 |

| 3 | Deprotection & Salt Formation | N-Boc-3-(trifluoromethyl)azetidine | 3-(Trifluoromethyl)azetidine hydrochloride | >90 |

| Overall | N-Boc-3-azetidinone | 3-(Trifluoromethyl)azetidine hydrochloride | 31-53 |

Concluding Remarks

This technical guide outlines a robust and feasible synthetic route to 3-(trifluoromethyl)azetidine hydrochloride. The described protocols provide a solid foundation for researchers in the field of medicinal and synthetic chemistry. The key transformations, including nucleophilic trifluoromethylation and Barton-McCombie deoxygenation, are powerful tools for the synthesis of fluorinated heterocyclic compounds. Careful optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity on a larger scale.

In-Depth Technical Guide: 3-(Trifluoromethyl)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of 3-(trifluoromethyl)azetidine hydrochloride. This compound is a valuable building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents.

Core Chemical Properties

3-(Trifluoromethyl)azetidine hydrochloride is a heterocyclic organic compound with the CAS number 1221272-90-7.[1][2] Its structure features a four-membered azetidine ring substituted with a trifluoromethyl group at the 3-position, and it is supplied as a hydrochloride salt. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it an attractive moiety in drug design.[3]

Table 1: Physicochemical Properties of 3-(Trifluoromethyl)azetidine Hydrochloride

| Property | Value | Source |

| CAS Number | 1221272-90-7 | [1][2] |

| Molecular Formula | C₄H₆F₃N·HCl | [1][2] |

| Molecular Weight | 161.55 g/mol | [1][2] |

| Appearance | Solid (Specific color and form not consistently reported) | |

| Melting Point | Not explicitly available in the searched literature. | |

| Boiling Point | Not explicitly available in the searched literature. | [1] |

| Solubility | Not explicitly available in the searched literature. |

Spectroscopic Data

-

¹H NMR: To identify the chemical environment of the protons on the azetidine ring.

-

¹³C NMR: To identify the carbon skeleton, including the characteristic shift of the carbon bearing the trifluoromethyl group.

-

¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 3-(trifluoromethyl)azetidine hydrochloride was not found in the reviewed literature, the synthesis of trifluoromethyl-substituted azetidines is an active area of research. General synthetic strategies often involve multi-step sequences starting from readily available precursors.

One common approach involves the construction of the azetidine ring through intramolecular cyclization. For instance, the synthesis of related 2-(trifluoromethyl)azetidines has been achieved through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[5] These highly strained intermediates can be ring-opened with various reagents to introduce functionality at the 3-position.[5]

The reactivity of the azetidine ring is influenced by the strong electron-withdrawing nature of the trifluoromethyl group, which can affect the acidity of adjacent protons and the nucleophilicity of the ring nitrogen.[3]

Logical Workflow for a Potential Synthesis:

Caption: A potential synthetic workflow for 3-(trifluoromethyl)azetidine hydrochloride.

Applications in Drug Discovery

The azetidine scaffold is increasingly recognized as a valuable component in medicinal chemistry. Its rigid, three-dimensional structure can provide conformational constraint to drug candidates, potentially improving binding affinity and selectivity for their biological targets. The incorporation of a trifluoromethyl group can further enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[3]

While specific biological activities for 3-(trifluoromethyl)azetidine hydrochloride are not extensively documented, related trifluoromethylated azetidine derivatives have been investigated for a range of therapeutic applications, including as:

-

Anticancer Agents: Derivatives of 3-methoxy-3-(trifluoromethyl)azetidine have shown potential in anticancer research.[3]

-

GABA Uptake Inhibitors: Azetidine derivatives are of interest for their potential to modulate neurotransmitter systems.[3]

The development of novel therapeutics often involves the screening of compound libraries containing diverse chemical scaffolds. 3-(Trifluoromethyl)azetidine hydrochloride represents a key building block for the generation of such libraries.

Experimental Workflow for Biological Screening:

Caption: A typical workflow for utilizing 3-(trifluoromethyl)azetidine hydrochloride in drug discovery.

Safety and Handling

As a hydrochloride salt, 3-(trifluoromethyl)azetidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

3-(Trifluoromethyl)azetidine hydrochloride is a promising chemical entity for researchers and scientists in the field of drug development. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in medicinal chemistry.

References

- 1. 3-(trifluoromethyl)azetidine hydrochloride | CAS:1221272-90-7 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. 3-(Trifluoromethyl)azetidine hydrochloride | 1221272-90-7 | WYB27290 [biosynth.com]

- 3. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]

- 4. 1221272-90-7|3-(Trifluoromethyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]

- 5. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-(Trifluoromethyl)azetidine Hydrochloride (CAS No. 1221272-90-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)azetidine hydrochloride, with the CAS registry number 1221272-90-7, is a fluorinated heterocyclic compound. Azetidines are four-membered nitrogen-containing rings that are of significant interest in medicinal chemistry. The inclusion of a trifluoromethyl group can enhance metabolic stability, bioavailability, and binding affinity of molecules to their biological targets. This document provides a technical overview of the properties, synthesis, and potential applications of 3-(Trifluoromethyl)azetidine hydrochloride, positioning it as a valuable building block in drug discovery and development.

Chemical and Physical Properties

A comprehensive summary of the known physical and chemical properties of 3-(Trifluoromethyl)azetidine hydrochloride is presented in Table 1. While specific experimental data for this compound is limited in publicly available literature, some properties can be inferred from closely related structures and supplier specifications.

| Property | Value | Source |

| CAS Number | 1221272-90-7 | [1][2][3][4] |

| Chemical Name | 3-(Trifluoromethyl)azetidine hydrochloride | [1][2][3][4] |

| Molecular Formula | C₄H₇ClF₃N | [2] |

| Molecular Weight | 161.55 g/mol | [2] |

| Appearance | Solid (predicted) | Inferred |

| Storage Conditions | 2-8°C, Inert atmosphere, Sealed in dry | [1][5] |

Synthesis and Purification

A plausible synthetic approach, based on the synthesis of related azetidine derivatives, is outlined below. This should be considered a general guideline, and optimization would be necessary.

General Synthetic Workflow

References

- 1. 1221272-90-7|3-(Trifluoromethyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-(trifluoromethyl)azetidine hydrochloride | CAS:1221272-90-7 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. 1221272-90-7 Cas No. | 3-(Trifluoromethyl)azetidine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 5. chemscene.com [chemscene.com]

Elucidation of the Molecular Structure of 3-(Trifluoromethyl)azetidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 3-(trifluoromethyl)azetidine hydrochloride. Due to the limited availability of a single, comprehensive public-domain source detailing the complete spectroscopic analysis of this compound, this document synthesizes expected analytical outcomes and representative experimental protocols based on established principles of organic spectroscopy and the known chemistry of azetidines and trifluoromethyl-containing compounds.

Molecular Structure and Properties

Chemical Structure:

Figure 1: Chemical structure of 3-(Trifluoromethyl)azetidine Hydrochloride.

Compound Identity:

| Property | Value |

| CAS Number | 1221272-90-7 |

| Molecular Formula | C₄H₆F₃N·HCl |

| Molecular Weight | 161.55 g/mol |

Spectroscopic Data for Structure Confirmation

The definitive structure of 3-(trifluoromethyl)azetidine hydrochloride is established through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule, as well as the fluorine atoms in the trifluoromethyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Broad Singlet | 2H | NH₂⁺ |

| ~4.2 - 4.4 | Multiplet | 2H | H-2ax, H-4ax |

| ~4.0 - 4.2 | Multiplet | 2H | H-2eq, H-4eq |

| ~3.5 - 3.7 | Multiplet | 1H | H-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Quartet J(C,F) (Hz) | Assignment |

| ~125 | ~275 | CF₃ |

| ~55 | ~30 | C3 |

| ~48 | - | C2, C4 |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~-75 | Singlet | CF₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z (relative abundance) | Assignment |

| 126.05 (100%) | [M+H]⁺ (protonated 3-(trifluoromethyl)azetidine) |

| 108.04 (Major) | [M+H - H₂O]⁺ (potential loss of water) |

| 96.04 (Major) | [M+H - CH₂NH]⁺ (ring fragmentation) |

| 69.00 (Minor) | [CF₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

Table 5: Predicted FT-IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2500 - 3000 | Strong, Broad | N-H stretch (from NH₂⁺ hydrochloride salt) |

| ~2900 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1400 - 1500 | Medium | CH₂ bend |

| ~1100 - 1300 | Strong | C-F stretch (trifluoromethyl group) |

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of 3-(trifluoromethyl)azetidine hydrochloride.

Synthesis of 3-(Trifluoromethyl)azetidine Hydrochloride

A plausible synthetic route involves the cyclization of a suitably substituted aminopropanol derivative. A general procedure is outlined below:

Navigating the Solubility Landscape of 3-(Trifluoromethyl)azetidine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the solubility characteristics of 3-(trifluoromethyl)azetidine hydrochloride in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of the compound's solubility profile, outlines a robust experimental protocol for its determination, and presents logical workflows for solubility testing.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel building blocks like 3-(trifluoromethyl)azetidine hydrochloride, a fluorinated azetidine derivative of significant interest in medicinal chemistry, understanding its behavior in different solvent systems is paramount for successful formulation, purification, and scale-up processes. This guide addresses the current knowledge gap by providing a comprehensive overview of its expected solubility and a practical framework for its experimental determination.

Predicted Solubility Profile of 3-(trifluoromethyl)azetidine Hydrochloride

While specific quantitative solubility data for 3-(trifluoromethyl)azetidine hydrochloride is not extensively available in published literature, a qualitative and estimated solubility profile can be constructed based on the fundamental principles of solvent-solute interactions and the known behavior of similar amine hydrochloride salts. As a salt, the compound is inherently polar and is expected to exhibit greater solubility in polar solvents. The trifluoromethyl group can also influence solubility.

The following table provides an estimated solubility classification in a range of common organic solvents. These estimations are based on the principle of "like dissolves like" and the general solubility trends of amine hydrochlorides. It is crucial to note that these are predictive classifications and should be confirmed by experimental data.[1][2][3][4][5]

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Polar Protic | Methanol | 5.1 | High | The hydroxyl group can hydrogen bond with the amine hydrochloride, and the high polarity effectively solvates the salt. |

| Ethanol | 4.3 | High | Similar to methanol, ethanol is a polar protic solvent capable of strong interactions with the solute. | |

| Isopropanol | 3.9 | Medium | The increased hydrocarbon character compared to methanol and ethanol may slightly reduce its solvating power for a polar salt. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent with a strong ability to solvate cations. |

| Dimethylformamide (DMF) | 6.4 | High | Another highly polar aprotic solvent that is generally an excellent solvent for salts. | |

| Acetonitrile (ACN) | 5.8 | Medium | While polar, its ability to solvate ionic species can be lower than that of DMSO or DMF. | |

| Acetone | 5.1 | Low to Medium | Moderate polarity; may exhibit some solvating power but is generally less effective for salts than more polar aprotic solvents. | |

| Tetrahydrofuran (THF) | 4.0 | Low | Lower polarity and weaker solvating capabilities for ionic compounds. | |

| Nonpolar | Toluene | 2.4 | Insoluble | The nonpolar nature of toluene results in very poor interaction with the ionic hydrochloride salt. |

| Hexane | 0.1 | Insoluble | As a nonpolar hydrocarbon, it is a very poor solvent for polar and ionic compounds. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 3-(trifluoromethyl)azetidine hydrochloride in organic solvents. This protocol is based on the equilibrium solubility method, which is a reliable technique for obtaining accurate solubility data.

3.1. Materials and Equipment

-

3-(trifluoromethyl)azetidine hydrochloride (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

3.2. Experimental Procedure

-

Preparation of Stock Standard Solution: Accurately weigh a known amount of 3-(trifluoromethyl)azetidine hydrochloride and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

-

Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard solution. The concentration range of these standards should bracket the expected solubility of the compound in the test solvents.

-

HPLC Method Development: Develop and validate a suitable HPLC method for the quantification of 3-(trifluoromethyl)azetidine hydrochloride. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Equilibrium Solubility Measurement: a. Add an excess amount of 3-(trifluoromethyl)azetidine hydrochloride to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid is necessary to ensure that a saturated solution is achieved. b. Tightly cap the vials and place them in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C). c. Agitate the vials for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Sample Analysis: a. Accurately dilute the filtered sample with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration standards. b. Analyze the diluted sample by HPLC along with the calibration standards.

-

Data Analysis: a. Construct a calibration curve by plotting the peak area (or other detector response) of the calibration standards against their known concentrations. b. Determine the concentration of 3-(trifluoromethyl)azetidine hydrochloride in the diluted sample by interpolating its peak area on the calibration curve. c. Calculate the solubility of the compound in the test solvent by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/L).

Visualizing the Process

To further clarify the experimental and logical workflows, the following diagrams are provided.

Caption: A step-by-step workflow for the experimental determination of solubility.

Caption: Decision-making process for solubility testing.

Conclusion

This technical guide provides a foundational resource for researchers working with 3-(trifluoromethyl)azetidine hydrochloride. While precise, publicly available quantitative solubility data remains limited, the provided qualitative predictions, detailed experimental protocol, and workflow diagrams offer a robust framework for initiating and conducting thorough solubility studies. Accurate experimental determination of solubility is essential for advancing the development of new chemical entities, and the methodologies outlined herein will aid in generating the reliable data needed for informed decision-making in the drug development pipeline.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

Spectroscopic and Structural Elucidation of 3-(Trifluoromethyl)azetidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for the characterization of 3-(trifluoromethyl)azetidine hydrochloride. Due to the limited availability of public domain raw spectroscopic data for this specific compound, this document presents expected data based on the analysis of analogous chemical structures and established spectroscopic principles. Detailed experimental protocols are provided to enable researchers to acquire and interpret data for this and similar molecules.

Chemical and Physical Properties

3-(Trifluoromethyl)azetidine hydrochloride is a small, fluorinated heterocyclic compound. The presence of the trifluoromethyl group and the strained azetidine ring imparts unique chemical and physical properties relevant to drug discovery and development.

| Property | Value |

| Chemical Formula | C₄H₆F₃N·HCl |

| Molecular Weight | 161.55 g/mol |

| CAS Number | 1221272-90-7 |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for 3-(trifluoromethyl)azetidine hydrochloride based on its chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 11.5 | br s | 2H | NH₂ ⁺ |

| ~4.0 - 4.5 | m | 1H | CH -CF₃ |

| ~3.8 - 4.2 | m | 4H | CH₂ -N-CH₂ |

Note: Chemical shifts are referenced to a standard solvent signal. The broad singlet for the amine protons is due to quadrupole broadening and exchange.

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Quartet Coupling (¹JCF) | Assignment |

| ~124 | ~280 Hz | C F₃ |

| ~55 - 65 | ~30 Hz | C H-CF₃ |

| ~45 - 55 | - | C H₂-N |

Note: The trifluoromethyl group will appear as a quartet in the proton-coupled ¹³C NMR spectrum, and the adjacent methine carbon will also show coupling to the fluorine atoms.

¹⁹F NMR (Fluorine NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (³JFH) |

| ~ -70 to -80 | d | ~ 7-10 Hz |

Note: The chemical shift is relative to a standard such as CFCl₃. The signal is expected to be a doublet due to coupling with the adjacent methine proton.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3000 | Strong, Broad | N-H stretch (ammonium salt) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| 1400-1600 | Medium | N-H bend |

| 1100-1350 | Strong | C-F stretch |

Mass Spectrometry (MS)

| m/z | Ion |

| 126.05 | [M+H]⁺ (free base) |

| 125.04 | [M]⁺˙ (free base) |

Note: In a typical ESI-MS experiment, the protonated molecule of the free base is expected to be the base peak. The molecular ion of the free base may also be observed.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of 3-(trifluoromethyl)azetidine hydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~200 ppm.

-

Relaxation delay: 2-10 seconds.

-

Number of scans: 1024 or more, depending on concentration.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~50 ppm.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 64-256.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of 3-(trifluoromethyl)azetidine hydrochloride with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of 3-(trifluoromethyl)azetidine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

-

Dilute the stock solution to a final concentration of ~1-10 µg/mL with the same solvent or a mixture compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for amine hydrochlorides.

-

Mass Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

-

Fragmentation (MS/MS): If desired, perform collision-induced dissociation (CID) on the parent ion to obtain structural information from the fragment ions.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data is a deductive process where information from different techniques is integrated to confirm the chemical structure.

This guide provides a foundational understanding of the spectroscopic characterization of 3-(trifluoromethyl)azetidine hydrochloride. Researchers can utilize the provided expected data and experimental protocols as a starting point for their own analytical work.

Commercial Availability of 3-(Trifluoromethyl)azetidine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability of 3-(trifluoromethyl)azetidine hydrochloride (CAS No. 1221272-90-7), a key building block for pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on suppliers, purity, and handling considerations.

Executive Summary

3-(Trifluoromethyl)azetidine hydrochloride is a readily available reagent crucial for the synthesis of novel compounds. Multiple chemical suppliers offer this compound in various purities and quantities, catering to needs from early-stage research to larger-scale development. This guide summarizes the commercial landscape, provides a comparative analysis of supplier offerings, and outlines essential handling and experimental protocols.

Commercial Suppliers and Product Specifications

A comprehensive survey of chemical suppliers reveals a competitive market for 3-(trifluoromethyl)azetidine hydrochloride. The compound is available from a range of vendors, from large distributors to specialized niche suppliers. Purity levels typically range from 95% to over 98%, with quantities available from milligrams to multiple grams.

Below is a summary of commercial availability from various suppliers. Please note that pricing is subject to change and may vary based on quantity and supplier.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) - Representative |

| Ark Pharma Scientific Limited | 1221272-90-7 | 95% | 5g | $1050[1] |

| Biosynth | 1221272-90-7 | N/A | Inquire for details | Inquire for details |

| BLD Pharm | 1221272-90-7 | N/A | Inquire for details | Inquire for details |

| ChemScene | 2126162-29-4 (for 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride) | ≥97% | 100mg, 250mg | $77 (100mg)[2] |

| Coompo | 1221272-90-7 | 98% | 25mg, 50mg, 250mg | $110 (25mg)[3] |

| ECHO CHEMICAL CO., LTD. | 1221272-90-7 | N/A | 250mg | Inquire for details[4] |

| Sigma-Aldrich | 1221272-90-7 | N/A | Varies by supplier | Varies by supplier[5] |

| Sunway Pharm Ltd. | 1221272-90-7 | 97% | 100mg, 250mg, 1g | $41 (100mg)[6] |

| SynQuest Laboratories | 1221272-90-7 | 96% | Price on Request | Inquire for details[6] |

Experimental Protocols and Handling

General Handling and Storage

Proper handling and storage of 3-(trifluoromethyl)azetidine hydrochloride are crucial for maintaining its integrity and ensuring laboratory safety. Based on available safety data sheets for similar azetidine compounds, the following guidelines are recommended:

-

Storage: Store in a cool, dry, and well-ventilated area.[7] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation. Some suppliers recommend refrigeration (2-8°C).[7]

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood to minimize exposure.

Synthetic Application Example

While specific, detailed experimental protocols for this exact compound are not widely published outside of patent literature, a representative synthetic procedure can be found in patent WO2023154519A1, which describes its use in a coupling reaction.[7] The general workflow for such a reaction is as follows:

Supply Chain and Procurement Logic

The procurement of 3-(trifluoromethyl)azetidine hydrochloride typically follows a standard workflow for chemical reagents. Researchers can acquire the compound through various channels, each with its own advantages.

References

- 1. 3-(Trifluoromethyl)azetidine hydrochloride | 1221272-90-7 | WYB27290 [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-(Trifluoromethyl)azetidine Hydrochloride | 1221272-90-7 - Coompo [coompo.com]

- 4. 3-(trifluoromethyl)azetidine hydrochloride | CAS:1221272-90-7 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. CAS 1221272-90-7 | 3H31-7-31 | MDL MFCD16140206 | 3-(Trifluoromethyl)azetidine hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 6. 3-(Trifluoromethyl)azetidine hydrochloride - CAS:1221272-90-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Stability and Storage of 3-(Trifluoromethyl)azetidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-(trifluoromethyl)azetidine hydrochloride (CAS No. 1221272-90-7). The information presented herein is crucial for maintaining the integrity of the compound in research and development settings. This document outlines known stability characteristics, potential degradation pathways, and detailed experimental protocols for stability-indicating analysis.

Chemical and Physical Properties

3-(Trifluoromethyl)azetidine hydrochloride is a substituted azetidine ring-containing compound. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is known for its unique reactivity due to ring strain, yet it is generally more stable and easier to handle than its three-membered aziridine counterpart.[1][2] The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry, known for enhancing metabolic stability and bioavailability in drug candidates due to the high strength of the carbon-fluorine bond.[3] The hydrochloride salt form of the molecule typically enhances its solubility in aqueous media.[4]

Recommended Storage and Handling

To ensure the long-term integrity of 3-(trifluoromethyl)azetidine hydrochloride, proper storage and handling are paramount. Based on supplier recommendations and the general chemical nature of amine hydrochlorides and azetidine compounds, the following conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigeration) | To minimize the rate of potential degradation reactions.[5][6] |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). | To protect from moisture and atmospheric oxygen, which could participate in degradation.[7] |

| Light | Protect from light. | To prevent potential photolytic degradation.[2][6] |

| Moisture | Keep in a dry environment (desiccated). | The compound is hygroscopic and hydrolysis is a potential degradation pathway.[8] |

Handling Precautions:

-

Use personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation.

-

Avoid contact with skin and eyes.

-

Prevent the formation of dust.

-

Keep away from strong bases and oxidizing agents.

Potential Degradation Pathways

While specific degradation studies on 3-(trifluoromethyl)azetidine hydrochloride are not extensively published, potential degradation pathways can be inferred from the known chemistry of azetidines and trifluoromethyl-containing compounds. Forced degradation studies on related structures provide valuable insights.[8][9][10]

| Degradation Type | Potential Pathway | Resulting Products |

| Hydrolytic (Acidic) | The azetidine ring is generally stable under acidic conditions due to the protonation of the nitrogen atom. | Minimal degradation expected. |

| Hydrolytic (Basic) | 1. Ring-opening of the azetidine via nucleophilic attack. 2. Hydrolysis of the trifluoromethyl group to a carboxylic acid.[11] | 1. Ring-opened amino alcohols. 2. Azetidine-3-carboxylic acid hydrochloride. |

| Oxidative | Oxidation of the azetidine nitrogen. | N-oxide derivatives. |

| Thermal | Decomposition of the azetidinium salt structure at elevated temperatures. | Various decomposition products. |

| Photolytic | Degradation induced by exposure to UV or visible light. | Photodegradation products. |

A logical workflow for investigating the stability of 3-(trifluoromethyl)azetidine hydrochloride is presented below.

The potential degradation pathways under hydrolytic and oxidative stress are visualized in the following diagram.

Experimental Protocols

The following protocols describe the general procedures for conducting forced degradation studies and developing a stability-indicating analytical method. These should be adapted and optimized for 3-(trifluoromethyl)azetidine hydrochloride.

Forced Degradation Studies

Objective: To generate potential degradation products to facilitate the development and validation of a stability-indicating analytical method.

General Sample Preparation: Prepare a stock solution of 3-(trifluoromethyl)azetidine hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate the mixture at 60°C for a specified period.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for a specified period, protected from light.

-

At each time point, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 60°C or 80°C).

-

After a specified period, dissolve the sample in the diluent to the target concentration for analysis.

-

-

Photostability Testing:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][6]

-

A control sample should be stored under the same conditions but protected from light.

-

At the end of the exposure period, prepare the samples for analysis.

-

Stability-Indicating HPLC Method Development

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the intact 3-(trifluoromethyl)azetidine hydrochloride from all potential degradation products.

| Parameter | Initial Conditions | Optimization Considerations |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Test different column chemistries (e.g., C8, Phenyl-Hexyl) to achieve optimal selectivity. |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate (pH adjusted) | Vary the pH and buffer type to improve peak shape and resolution. |

| Mobile Phase B | Acetonitrile or Methanol | Test different organic modifiers to alter selectivity. |

| Gradient | 5% to 95% B over 20 minutes | Optimize the gradient slope and duration to ensure separation of all peaks. |

| Flow Rate | 1.0 mL/min | Adjust as needed to optimize resolution and run time. |

| Column Temp. | 30°C | Temperature can affect selectivity; test a range (e.g., 25-40°C). |

| Detection | UV at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore) or Charged Aerosol Detector (CAD) | Scan the UV spectrum of the parent compound to find the optimal detection wavelength. CAD is useful for non-chromophoric compounds. |

| Injection Vol. | 10 µL | Adjust based on sample concentration and detector sensitivity. |

Method Validation: The developed method should be validated according to ICH guidelines, assessing parameters such as specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Identification of Degradation Products

For the structural elucidation of any significant degradation products observed during the forced degradation studies, the following techniques are recommended:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To obtain the molecular weight and fragmentation patterns of the degradation products. This information is crucial for proposing potential structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information to confirm the identity of degradation products, especially after isolation by preparative HPLC.[12]

Conclusion

3-(Trifluoromethyl)azetidine hydrochloride is a relatively stable compound when stored under appropriate conditions. The primary stability concerns are potential hydrolysis of the trifluoromethyl group under basic conditions and ring-opening of the azetidine moiety. Oxidative and photolytic degradation are also possible. For rigorous applications, it is essential to store the compound under refrigerated, dry, and dark conditions. A validated stability-indicating HPLC method is crucial for monitoring the purity of the compound over time and ensuring its suitability for research and development purposes. The protocols and information provided in this guide serve as a comprehensive framework for the stability assessment of 3-(trifluoromethyl)azetidine hydrochloride.

References

- 1. researchgate.net [researchgate.net]

- 2. database.ich.org [database.ich.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. web.vscht.cz [web.vscht.cz]

- 12. Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of the Trifluoromethyl Group in Azetidine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold in medicinal chemistry due to its unique conformational constraints and ability to impart favorable physicochemical properties. When combined with the trifluoromethyl (CF3) group, a powerhouse in drug design, the resulting trifluoromethylated azetidine derivatives offer a compelling strategy to address key challenges in drug development, including metabolic stability, target potency, and bioavailability. This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group in azetidine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The Impact of the Trifluoromethyl Group on Physicochemical Properties

The introduction of a trifluoromethyl group onto the azetidine scaffold profoundly influences its fundamental physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. The strong electron-withdrawing nature and lipophilic character of the CF3 group are the primary drivers of these changes.

Basicity (pKa)

The trifluoromethyl group significantly reduces the basicity of the azetidine nitrogen. This is attributed to the strong inductive electron-withdrawing effect of the CF3 group, which decreases the electron density on the nitrogen atom, making it less likely to accept a proton. A lower pKa can be advantageous in drug design, as it can reduce off-target effects associated with interactions of highly basic amines with biological targets such as the hERG channel.

Lipophilicity (LogP)

The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1] The contribution of a CF3 group to LogP is generally positive, although the exact value is dependent on the overall molecular structure.

Table 1: Physicochemical Properties of Azetidine and its Trifluoromethylated Derivatives

| Compound | Structure | pKa (predicted) | LogP (predicted/experimental) |

| Azetidine |  | 11.29[2] | -0.33 (predicted) |

| 3-(Trifluoromethyl)azetidine |  | ~9.0 (estimated decrease of ~2 pKa units) | 0.5 (predicted) |

| 3-Fluoro-3-(trifluoromethyl)azetidine |  | Lower than 3-(trifluoromethyl)azetidine | Higher than 3-(trifluoromethyl)azetidine |

| 1-Boc-3-(3-trifluoromethyl-phenylamino)-azetidine |  | 3.90 ± 0.20[3] | 3.8 (predicted) |

| 3-(2-(Trifluoromethyl)phenoxy)azetidine |  | Not available | 2.2 (XLogP3)[4] |

Synthesis of Trifluoromethylated Azetidine Derivatives

Several synthetic strategies have been developed to access trifluoromethylated azetidines, reflecting their growing importance in medicinal chemistry.

General Synthetic Routes

-

Strain-Release Reactions: A powerful method involves the ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with various reagents to afford diversely substituted 2-(trifluoromethyl)azetidines.[5]

-

Aza-Michael Addition: The addition of nitrogen nucleophiles to β-fluoroalkylated acrylates provides a straightforward route to fluoroalkylated β-amino acid derivatives, which can be precursors to trifluoromethylated azetidines.[6]

-

From Trifluoromethylated Building Blocks: Commercially available or readily synthesized trifluoromethylated starting materials, such as trifluoroacetaldehyde derivatives or trifluoromethylated ketones, can be elaborated into the azetidine ring system through multi-step sequences.

-

Horner-Wadsworth-Emmons Reaction: This reaction can be employed to construct precursors for trifluoromethylated azetidines, for example, by reacting N-Boc-3-azetidinone with a trifluoromethylated phosphonate ylide.[7][8]

Detailed Experimental Protocol: Synthesis of a 3-(Pyrazol-1-yl)azetidine Derivative

This protocol describes a two-step synthesis of a 3-substituted azetidine derivative, which can be adapted for trifluoromethylated pyrazole analogs. The first step is a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, followed by an aza-Michael addition.

Step 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate [7]

-

To a suspension of NaH (60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry THF (250 mL), add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol).

-

After stirring for 30 minutes, add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL).

-

Stir the resulting mixture for 1 hour.

-

Quench the reaction by the addition of water (250 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.

Step 2: Aza-Michael Addition with 3-(Trifluoromethyl)-1H-pyrazole [9]

-

In a reaction vessel, dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol), 3-(trifluoromethyl)-1H-pyrazole (0.71 g, 5.2 mmol), and DBU (0.79 g, 5.2 mmol) in acetonitrile (3.6 mL).

-

Stir the mixture at 65 °C for 16 hours.

-

Quench the reaction with water (15 mL) and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic extracts, dry over anhydrous Na2SO4, and remove the solvent under reduced pressure.

-

Purify the residue by flash chromatography to obtain the desired 3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)azetidine derivative.

Biological Activity and Role in Drug Discovery

The trifluoromethyl group is a key pharmacophore that can significantly enhance the biological activity of azetidine derivatives by modulating their interaction with protein targets and improving their pharmacokinetic profile.

Enhanced Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[10] Replacing a metabolically labile methyl or ethyl group with a CF3 group can block a key site of metabolism, thereby increasing the compound's half-life and bioavailability.[10]

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Heterocycles (Illustrative)

| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |

| Piperidines | Analog 18 | Non-fluorinated | < 5 | > 200 | MLM | [11] |

| Piperidines | Analog 20 | 4-Fluoro analog | > 30 | < 10 | MLM | [11] |

| Cannabinoid Agonists | Analog 29 | Piperidine | 3 | 231 | RLM | [11] |

| Cannabinoid Agonists | Analog 30 | 4,4-Difluoropiperidine | 3.5 | 198 | RLM | [11] |

MLM: Mouse Liver Microsomes; RLM: Rat Liver Microsomes. This table illustrates the general trend of increased metabolic stability upon fluorination of heterocyclic rings.

Modulation of Target Potency

The electronic properties and steric bulk of the trifluoromethyl group can lead to enhanced binding affinity for a biological target. It can participate in favorable non-covalent interactions, such as dipole-dipole interactions and hydrophobic interactions, within the active site of a protein.

Case Study: Trifluoromethylated Azetidines as TGR5 Agonists

The G-protein coupled receptor TGR5 (also known as GPBAR1) is a promising target for the treatment of type 2 diabetes and other metabolic diseases. A series of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides have been identified as potent and orally bioavailable TGR5 agonists.

Table 3: In Vitro Activity of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as TGR5 Agonists

| Compound | R | hTGR5 EC50 (nM) |

| 45a | H | 1.8 |

| 45b | Me | 2.1 |

| 45c | Et | 1.7 |

| 45d | i-Pr | 1.1 |

| 45e | c-Pr | 1.0 |

| 45f | t-Bu | 2.5 |

| 45g | Ph | 1.1 |

| 45h | 4-F-Ph | 0.8 |

Data extracted from Phillips et al., J. Med. Chem. 2014, 57, 8, 3263–3282. The data demonstrates that the trifluoromethyl-azetidine scaffold is a key component for achieving high potency at the human TGR5 receptor.

Case Study: Azetidine Derivatives as α4β7 Integrin Inhibitors

The α4β7 integrin is a key mediator of lymphocyte trafficking to the gut and is a validated target for the treatment of inflammatory bowel disease. 2-(Trifluoromethyl)azetidines have been investigated as motifs in the design of α4β7 integrin inhibitors.[5] The trifluoromethyl group in these inhibitors can enhance potency and improve pharmacokinetic properties.

Signaling Pathways and Experimental Workflows

TGR5 Signaling Pathway

Activation of TGR5 by an agonist, such as a trifluoromethylated azetidine derivative, initiates a signaling cascade that leads to various physiological effects, including the secretion of glucagon-like peptide-1 (GLP-1).

Caption: TGR5 signaling cascade initiated by an agonist.

α4β7 Integrin-Mediated Cell Adhesion

α4β7 integrin on lymphocytes binds to MAdCAM-1 on endothelial cells in the gut, leading to lymphocyte adhesion and transmigration into the intestinal tissue. Inhibitors of this interaction, which can include trifluoromethylated azetidine derivatives, block this process.

Caption: Inhibition of α4β7 integrin-MAdCAM-1 interaction.

General Experimental Workflow

The development of trifluoromethylated azetidine derivatives as drug candidates typically follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for drug discovery of azetidine derivatives.

Detailed Experimental Methodologies

Determination of pKa by Potentiometric Titration

-

Preparation of Solutions: Prepare a 0.1 M solution of the test compound in a suitable solvent (e.g., water or a methanol-water mixture). Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

-

Titration: Calibrate a pH meter with standard buffers. Place a known volume of the test compound solution in a beaker with a magnetic stirrer. Titrate the solution with the standardized acid or base, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate determination, plot the first or second derivative of the titration curve.[2][12][13][14][15]

Determination of LogP by Shake-Flask Method

-

Pre-saturation: Shake n-octanol with water for 24 hours to pre-saturate both phases.

-

Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a known volume of the other phase.

-

Equilibration: Shake the mixture for a set period (e.g., 2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: LogP = log ([Concentration in octanol] / [Concentration in water]).[16][17][18][19][20]

In Vitro Metabolic Stability Assay using Liver Microsomes

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat), phosphate buffer (pH 7.4), and the test compound at a final concentration typically between 0.1 and 1 µM.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of the curve gives the rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.[21]

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of azetidine-based drug candidates. Its ability to enhance metabolic stability, modulate basicity and lipophilicity, and improve target potency makes it a highly valuable substituent. The synthetic routes to trifluoromethylated azetidines are becoming increasingly accessible, and a clear understanding of their impact on biological systems, as outlined in this guide, will continue to drive the development of novel and effective therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. New reaction mode of the Horner–Wadsworth–Emmons reaction using Sn(OSO2CF3)2 and N-ethylpiperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. enamine.net [enamine.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. researchgate.net [researchgate.net]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Wittig-Horner Reaction [organic-chemistry.org]

literature review of 3-(trifluoromethyl)azetidine synthesis

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)azetidines

Introduction

Azetidines, four-membered saturated nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry.[1] Their unique, strained ring system imparts desirable conformational rigidity and three-dimensionality to molecules, often leading to improved biological activity and physicochemical properties. The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] Consequently, azetidine rings bearing a trifluoromethyl substituent, particularly at the 3-position, represent a highly valuable structural motif for the development of novel therapeutics.

This technical guide provides a comprehensive review of the key synthetic strategies for constructing 3-(trifluoromethyl)azetidine derivatives. It details the experimental protocols for seminal reactions, presents quantitative data in a comparative format, and illustrates the core synthetic workflows using logical diagrams.

Synthetic Strategies and Methodologies

The synthesis of trifluoromethylated azetidines can be approached through various strategies, including the functionalization of a pre-formed azetidine ring or the cyclization of a trifluoromethyl-containing acyclic precursor.

Aza-Michael Addition to Azetidin-3-ylidene Acetates

A direct and efficient method for the synthesis of 3-substituted azetidines involves the aza-Michael addition of nitrogen nucleophiles to an exocyclic double bond at the 3-position of the azetidine ring. This approach has been successfully employed for the synthesis of azetidines bearing a 3-(trifluoromethyl)-1H-pyrazol-1-yl) group at the 3-position.[3]

The general workflow involves the reaction of a suitably protected methyl (azetidin-3-ylidene)acetate with a trifluoromethyl-substituted NH-heterocycle in the presence of a base.[3]

Caption: Aza-Michael addition workflow for synthesizing a 3-(trifluoromethyl)pyrazolyl-azetidine derivative.

-

To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1 equivalent) in acetonitrile, add 3-(trifluoromethyl)-1H-pyrazole (1 equivalent).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.

-

Stir the reaction mixture for 16 hours at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to afford the desired product.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 3-(Trifluoromethyl)-1H-pyrazole | DBU | Acetonitrile | 16 | 73 | [3] |

Intramolecular Cyclization of γ-Amino Alcohols

A prevalent strategy for forming the azetidine ring is the intramolecular cyclization of a 1,3-amino alcohol derivative.[4] While many examples in the literature focus on the synthesis of 2-(trifluoromethyl)azetidines, the fundamental approach is adaptable.[4][5] This multi-step synthesis typically begins with a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate.[5]

The sequence involves the formation of an enamine, reduction to a γ-amino alcohol, conversion of the alcohol to a good leaving group (e.g., chloride), and subsequent base-induced ring closure.[4][5]

Caption: General workflow for synthesizing trifluoromethyl-azetidines via intramolecular cyclization.

-

Step 1: Imination: Ethyl 4,4,4-trifluoroacetoacetate is condensed with a primary amine in the presence of an acid catalyst (e.g., acetic acid) to yield the corresponding enamine.[4]

-

Step 2: Reduction: The enamine intermediate is reduced, typically with a hydride source like sodium borohydride (NaBH₄), to afford the 3-alkylamino-4,4,4-trifluorobutan-1-ol.[4]

-

Step 3: Chlorination: The primary alcohol is converted to a chloride using a chlorinating agent such as thionyl chloride (SOCl₂).

-

Step 4: Cyclization: The resulting γ-chloro amine undergoes an intramolecular nucleophilic substitution upon treatment with a base to form the final azetidine ring.[5]

This table summarizes representative yields for the key steps in the synthesis of 2-(trifluoromethyl)azetidines, a related class of compounds.

| Step | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| Imination | Ethyl 4,4,4-trifluoroacetoacetate | R-NH₂, AcOH | Enamine | High | [4] |

| Reduction | Enamine | NaBH₄ | 3-Alkylamino-4,4,4-trifluorobutan-1-ol | Good | [4] |

| Cyclization | γ-Chloro Amine | Base | 1-Alkyl-2-(trifluoromethyl)azetidine | Varies | [5] |

Ring Functionalization of Pre-formed Azetidines

Another powerful approach is the direct functionalization of a pre-existing azetidine ring. This can be achieved through various C-C or C-N bond-forming reactions at the 3-position. For instance, 3-iodoazetidine can undergo Hiyama cross-coupling reactions with arylsilanes to produce 3-arylazetidines, a method that could potentially be adapted for trifluoromethyl-containing coupling partners.[6] Similarly, azetidine sulfonyl fluorides have been used as reagents for the synthesis of 3-aryl-3-substituted azetidines.[7]

Conclusion

The synthesis of 3-(trifluoromethyl)azetidines is a field of significant interest, driven by the utility of this scaffold in drug discovery. The primary strategies reviewed include the functionalization of azetidine precursors via aza-Michael addition and the construction of the azetidine ring through intramolecular cyclization of trifluoromethyl-containing acyclic precursors. The aza-Michael addition offers a direct and efficient route to highly functionalized derivatives.[3] While many established cyclization methods yield 2-(trifluoromethyl)azetidines, the underlying principles provide a solid foundation for developing routes to the corresponding 3-substituted isomers.[4][5] Future work will likely focus on developing more modular, stereoselective, and step-economical methods to access a wider diversity of these valuable building blocks.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 3-(3,3,3-Trifluoropropyl)azetidine | Benchchem [benchchem.com]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Experimental Protocol for the Synthesis of 3-(Trifluoromethyl)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the multi-step synthesis of 3-(trifluoromethyl)azetidine hydrochloride, a valuable building block in medicinal chemistry. The protocol is based on established synthetic methodologies for related azetidine derivatives and general organic synthesis principles.

I. Synthetic Pathway Overview

The synthesis of 3-(trifluoromethyl)azetidine hydrochloride is proposed as a three-step process commencing from the commercially available N-Boc-3-hydroxyazetidine. The key steps involve:

-

Oxidation: The hydroxyl group of N-Boc-3-hydroxyazetidine is oxidized to a ketone to furnish N-Boc-azetidin-3-one.

-

Trifluoromethylation: The ketone is converted to the trifluoromethyl group using a suitable trifluoromethylating agent.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions to yield the final product, 3-(trifluoromethyl)azetidine hydrochloride.

II. Experimental Protocols

Step 1: Synthesis of N-Boc-azetidin-3-one

-

Reaction: N-Boc-3-hydroxyazetidine → N-Boc-azetidin-3-one

-

Materials:

-

N-Boc-3-hydroxyazetidine

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-